8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 348627-52-1
Cat. No.: VC3275824
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 348627-52-1 |
---|---|
Molecular Formula | C10H12BrN |
Molecular Weight | 226.11 g/mol |
IUPAC Name | 8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Standard InChI | InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 |
Standard InChI Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)C=CC=C2Br)N |
Canonical SMILES | C1CC(C2=C(C1)C=CC=C2Br)N |
Introduction
Chemical Identity and Structure
Basic Identification
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound classified as an aromatic amine, specifically a derivative of tetrahydronaphthalen-1-amine with a bromine substituent at the 8-position of the naphthalene ring system . This brominated compound has unique structural characteristics that contribute to its chemical behavior and potential applications in various fields.
Chemical Identifiers
The compound can be identified through various standardized chemical identifiers, which are essential for database searching and compound verification. Table 1 presents the primary chemical identifiers for this compound.
Table 1: Chemical Identifiers of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Identifier Type | Value |
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CAS Number | 348627-52-1 |
PubChem CID | 53421616 |
Molecular Formula | C₁₀H₁₂BrN |
Molecular Weight | 226.11 g/mol |
IUPAC Name | 8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI | InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 |
InChIKey | ZSWFVACTSWMVQG-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)C=CC=C2Br)N |
The compound was first registered in chemical databases in 2011, with the most recent modification to its record occurring in February 2025, indicating ongoing research interest and database maintenance for this compound .
Structural Characteristics
The molecular structure of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine consists of a partially saturated naphthalene core (tetrahydronaphthalene) with a bromine atom at position 8 and an amine group at position 1. This structure gives the compound its distinct chemical properties and reactivity patterns. The tetrahydronaphthalene core provides a rigid scaffold while the amine group offers potential for hydrogen bonding and further functionalization .
Physical and Chemical Properties
Chemical Properties
The chemical properties of this compound are largely influenced by the presence of both the bromine atom and the primary amine group. The bromine substituent, being an electron-withdrawing group, affects the electron distribution in the aromatic ring system, while the amine group provides basic character and nucleophilicity. These properties make the compound potentially reactive in various organic transformations.
Synthesis Methodologies
Bromination Reaction
The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves a bromination reaction as a key step. This process begins with 1,2,3,4-tetrahydronaphthalen-1-amine as the starting material. The bromination is conducted by adding bromine to the starting compound in an appropriate solvent. The regioselectivity of this bromination to achieve substitution specifically at the 8-position likely requires careful control of reaction conditions and possibly directing groups.
Purification Methods
After the bromination reaction, purification steps are necessary to obtain the pure compound. These purification methods may include:
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Chromatographic techniques (column chromatography, HPLC)
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Recrystallization from appropriate solvent systems
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Extraction procedures to remove impurities
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Potentially, distillation for volatile intermediates in the synthetic pathway
These purification steps are crucial for obtaining the compound with high purity for research and potential application purposes.
Alternative Synthetic Routes
While the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine represents a straightforward approach, alternative synthetic routes might involve:
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Bromination of tetrahydronaphthalene followed by introduction of the amine group
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Construction of the tetrahydronaphthalene ring system from appropriate brominated precursors
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Protection-deprotection strategies when selectivity issues arise
The choice of synthetic route would depend on factors including available starting materials, required scale, equipment limitations, and desired purity of the final product.
Structure-Activity Relationships
Comparison with Positional Isomers
The position of the bromine atom on the tetrahydronaphthalene ring system significantly impacts the compound's properties and potential biological activities. Other positional isomers that appear in chemical databases include:
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7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 865472-04-4)
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(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 794507-89-4)
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(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (as hydrochloride salt, CAS: 1810074-82-8)
These positional isomers likely exhibit different physical, chemical, and biological properties despite their structural similarities, highlighting the importance of precise structure in determining function.
Stereochemistry Considerations
While the base 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine compound is described without specified stereochemistry, the presence of a chiral center at position 1 (where the amine group is attached) means that the compound can exist as (R) and (S) enantiomers. These enantiomers may exhibit different biological activities, a phenomenon often observed with chiral compounds interacting with the inherently chiral environment of biological systems .
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